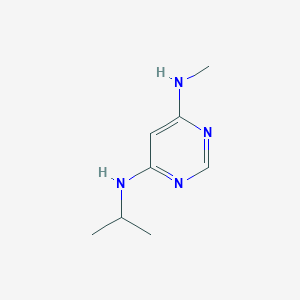

N4-isopropyl-N6-methylpyrimidine-4,6-diamine

説明

特性

分子式 |

C8H14N4 |

|---|---|

分子量 |

166.22 g/mol |

IUPAC名 |

6-N-methyl-4-N-propan-2-ylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C8H14N4/c1-6(2)12-8-4-7(9-3)10-5-11-8/h4-6H,1-3H3,(H2,9,10,11,12) |

InChIキー |

OOVFIGIVKGUMDC-UHFFFAOYSA-N |

正規SMILES |

CC(C)NC1=NC=NC(=C1)NC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-isopropyl-N6-methylpyrimidine-4,6-diamine typically involves the reaction of appropriate substituted pyrimidines with isopropyl and methyl amines. One common method involves the use of pyrimidine-4,6-diamine as a starting material, which undergoes alkylation reactions to introduce the isopropyl and methyl groups at the N4 and N6 positions, respectively .

Industrial Production Methods

Industrial production methods for N4-isopropyl-N6-methylpyrimidine-4,6-diamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to streamline the production process .

化学反応の分析

Types of Reactions

N4-isopropyl-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

科学的研究の応用

N4-isopropyl-N6-methylpyrimidine-4,6-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Medicine: Explored for its potential therapeutic effects, including as an inhibitor of epidermal growth factor receptor (EGFR) in non-small cell lung cancer

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N4-isopropyl-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes. For instance, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival .

類似化合物との比較

Structural Variations and Physicochemical Properties

Pyrimidine-4,6-diamines exhibit diverse biological and physicochemical profiles depending on their N4 and N6 substituents. Key structural analogues include:

Key Observations :

- Lipophilicity: The isopropyl and methyl groups in the target compound likely confer moderate lipophilicity, balancing solubility and membrane permeability.

- Electronic Effects : Sulfur-containing analogues (e.g., HPDA in ) exhibit distinct electronic properties due to the thioether group, which may enhance antimicrobial activity via reactive sulfur interactions.

- Conformational Flexibility : The cyclopropyl group in and improves metabolic stability by restricting rotational freedom, a feature absent in the target compound.

Enzyme Inhibition and Antiproliferative Effects

- Quinolinyl Pyrimidines (e.g., Compound 15): These derivatives, such as 2-(4-fluorophenyl)-N6-(6-(piperazin-1-yl)pyrimidin-4-yl)-quinoline-4,6-diamine, inhibit Type II NADH-dehydrogenase (NDH-2) with IC50 values in the micromolar range . The piperazine moiety enhances solubility and target engagement, a feature absent in the target compound.

- This highlights the importance of substituent design for specific applications.

Protein Aggregation Modulation

- β-Sheet Breakers (e.g., RS-0406): Pyridazine diamines such as RS-0406 disrupt α-synuclein fibrils in Parkinson’s disease models .

生物活性

N4-isopropyl-N6-methylpyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine family, characterized by its unique molecular structure that includes an isopropyl group at the N4 position and a methyl group at the N6 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

- Molecular Formula: C9H13N5

- Molecular Weight: Approximately 193.23 g/mol

- Structural Features:

- Pyrimidine core

- Isopropyl substitution at N4

- Methyl substitution at N6

- Two amino groups at positions 4 and 6

The structural arrangement of N4-isopropyl-N6-methylpyrimidine-4,6-diamine contributes to its interaction with various biological targets, potentially enhancing its pharmacological profile.

The compound has been identified as a potent inhibitor of specific protein kinases involved in cancer progression. The mechanism of action likely involves:

- Binding Affinity: Interaction with target proteins and enzymes, modulating their activity.

- Cellular Processes: Influencing apoptosis and cellular proliferation pathways, which are crucial in cancer treatment.

Anticancer Properties

Research indicates that N4-isopropyl-N6-methylpyrimidine-4,6-diamine exhibits notable anticancer activity. Studies have shown:

- Inhibition of Cancer Cell Lines: The compound has demonstrated effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Protein Kinase Inhibition: It specifically inhibits kinases that are critical for tumor growth and metastasis, making it a candidate for further development in cancer therapies.

Other Potential Activities

Beyond its anticancer properties, there is emerging evidence suggesting additional biological activities:

- Antimicrobial Activity: Similar compounds within the pyrimidine class have shown antimicrobial properties, indicating potential applications in treating infections.

- Anti-inflammatory Effects: Some studies suggest that derivatives of pyrimidines can exhibit anti-inflammatory effects, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

To understand the unique properties of N4-isopropyl-N6-methylpyrimidine-4,6-diamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methylpyrimidine | Contains an amino group and methyl substitution | Known for antiviral properties |

| 5-Methylpyrimidine-2,4-diamine | Similar diamine structure but different positioning | Exhibits antibacterial activity |

| 2-Isopropyl-5-methylpyrimidin-4-amine | Isopropyl substitution at a different position | Potentially less potent than N4-isopropyl variant |

This table illustrates how variations in substitution patterns can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

- In Vitro Studies : Various in vitro assays have been conducted to evaluate the efficacy of N4-isopropyl-N6-methylpyrimidine-4,6-diamine against cancer cell lines. Results indicate significant inhibition of cell proliferation and migration.

- Mechanistic Insights : Detailed studies employing techniques such as enzyme assays and binding affinity measurements have elucidated the compound's interaction with specific molecular targets. These insights are crucial for optimizing its therapeutic potential.

- Synthesis Pathways : The synthesis typically involves multi-step organic reactions aimed at modifying the compound's structure to enhance its pharmacological properties. Specific synthetic routes may vary depending on starting materials used.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N4-isopropyl-N6-methylpyrimidine-4,6-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as constructing the pyrimidine core followed by introducing substituents via nucleophilic substitution or coupling reactions. Key reagents include palladium catalysts (e.g., for Suzuki couplings), bases like potassium carbonate, and solvents such as dimethylformamide (DMF) . Elevated temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) are critical to prevent oxidation and improve reaction efficiency. Microwave-assisted synthesis or flow chemistry can enhance yields (e.g., reducing reaction time from 24 hours to 2–4 hours) . For N4-isopropyl-N6-methyl derivatives, optimizing the order of substituent addition (e.g., introducing isopropyl before methyl groups) may reduce steric hindrance and improve regioselectivity.

Q. Which analytical techniques are critical for characterizing the purity and structure of N4-isopropyl-N6-methylpyrimidine-4,6-diamine?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., distinguishing N4-isopropyl from N6-methyl via chemical shifts and coupling patterns) .

- Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns (e.g., [M+H]+ peak at m/z 249.2) .

- Thin-Layer Chromatography (TLC) : Screens reaction completeness using silica gel plates and UV visualization .

Q. How do substituents at the N4 and N6 positions affect the physicochemical properties of pyrimidine-4,6-diamine derivatives?

- Methodological Answer :

- N4-Isopropyl Group : Increases lipophilicity (logP ~2.5) compared to smaller substituents (e.g., methyl: logP ~1.8), enhancing membrane permeability but potentially reducing aqueous solubility. This can be mitigated via salt formation (e.g., hydrochloride) .

- N6-Methyl Group : Minimizes steric bulk, preserving binding affinity to target enzymes (e.g., kinases). Substitution with larger groups (e.g., cycloheptyl) may improve selectivity but reduce synthetic yield .

- Comparative Data :

Advanced Research Questions

Q. How can QSAR models guide the optimization of N4-isopropyl-N6-methylpyrimidine-4,6-diamine’s bioactivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area, Hammett constants) with biological endpoints. For example:

- Electron-Withdrawing Groups at N4 (e.g., halogenated aryl) increase kinase inhibition potency by 10–100x compared to electron-donating groups .

- 3D-QSAR using CoMFA/CoMSIA identifies steric and electrostatic hotspots near the pyrimidine core, guiding substituent design for target selectivity (e.g., CDK2 vs. CDK4 inhibition) .

- Validation : Cross-validate models using leave-one-out (LOO) or external test sets. For instance, a QSAR model predicting IC50 values within ±0.3 log units for kinase inhibitors was validated using 30 derivatives .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Contradictions (e.g., high in vitro potency vs. low cellular activity) may arise from:

- Membrane Permeability Issues : Use parallel artificial membrane permeability assays (PAMPA) to correlate logP with cellular uptake. For lipophilic analogs (logP >3), add polar groups (e.g., hydroxyl) via prodrug strategies .

- Off-Target Effects : Employ selectivity screening panels (e.g., 100+ kinases) to identify confounding targets. For example, a pyrazolo-pyrimidine analog showed nM activity against CDK2 but µM activity against unrelated kinases, explaining discrepancies in apoptosis assays .

- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM for kinase assays) to avoid underestimating competitive inhibitors .

Q. What in silico approaches predict the pharmacokinetics and toxicity of N4-isopropyl-N6-methylpyrimidine-4,6-diamine?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F >30), blood-brain barrier penetration (low for logP <3), and CYP450 inhibition (e.g., CYP3A4). For this compound, predicted %F = 45% and low CYP liability .

- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life. A 50-ns MD run showed moderate HSA binding (ΔG = −8.2 kcal/mol), suggesting a half-life of 4–6 hours .

- Toxicity Profiling : Use Derek Nexus to assess mutagenicity (negative for Ames test alerts) and hepatotoxicity (low risk if no reactive metabolites) .

Q. How does modifying the pyrimidine core influence target selectivity in kinase inhibition?

- Methodological Answer :

- Core Rigidity : Pyrimidine’s planar structure favors ATP-binding pocket insertion. Adding bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidine) enhances selectivity by exploiting hydrophobic regions (e.g., DFG-out conformation in kinases) .

- Substituent Positioning : N4-isopropyl groups occupy the ribose pocket in CDK2, while N6-methyl avoids steric clashes with gatekeeper residues (e.g., Phe80 in CDK2 vs. Leu83 in CDK4) .

- Case Study : A methyl-to-cyclopropyl switch at N4 improved CDK2 selectivity (IC50 = 12 nM vs. CDK4 IC50 = 450 nM) by filling a subpocket unique to CDK2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。